molecular formula C12H12N4O2 B1461062 4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine CAS No. 66680-03-3

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

Cat. No. B1461062
CAS RN: 66680-03-3
M. Wt: 244.25 g/mol
InChI Key: XVDNTAIBZHGIAL-NTUHNPAUSA-N
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Description

“4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” is a chemical compound with the molecular formula C12H12N4O2. It has an average mass of 244.249 Da and a monoisotopic mass of 244.096024 Da .


Synthesis Analysis

While specific synthesis methods for “4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” were not found, similar compounds such as 4-Hydroxy-2-pyrones and 4-Hydroxy-2-quinolones have been synthesized using various methods . These methods often involve cyclization of tricarbonyl compounds and de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations .

Scientific Research Applications

Cancer Research: Inhibiting Tumor Growth

SKLB325: has been identified as a potent inhibitor of the enzyme JMJD6, which plays a role in cancer progression. By inhibiting JMJD6, SKLB325 can reduce the stemness of liver cancer stem cells, thereby reducing their radioresistance . This application is crucial for developing new cancer therapies, particularly for liver cancer, where radioresistance is a significant challenge.

Drug Development: Screening for Antitumor Agents

SKLB325’s role as a JMJD6 inhibitor makes it a valuable tool for screening potential antitumor agents. Its effectiveness against ovarian cancer in both in vivo and in vitro models suggests that it could be used to identify other compounds with similar or enhanced antitumor properties .

Future Directions

While specific future directions for “4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine” were not found, similar compounds like 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .

properties

IUPAC Name

2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-8-6-11(18)15-12(14-8)16-13-7-9-4-2-3-5-10(9)17/h2-7,17H,1H3,(H2,14,15,16,18)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDNTAIBZHGIAL-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425467
Record name 6-METHYL-2-[2-[(E)-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYL]HYDRAZINY L]-1H-PYRIMIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(2-Hydroxybenzylidenehydrazino)-6-Methylpyrimidine

CAS RN

66680-03-3
Record name NSC97967
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC73150
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-METHYL-2-[2-[(E)-(6-OXO-1-CYCLOHEXA-2,4-DIENYLIDENE)METHYL]HYDRAZINY L]-1H-PYRIMIDIN-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY-2-(2-HYDROXYBENZYLIDENEHYDRAZINO)-6-METHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of SKLB325 in RCC?

A1: SKLB325 is a novel inhibitor of the Jumonji domain-containing 6 (JMJD6) protein. [] While the exact mechanism of inhibition by SKLB325 is not fully elaborated in the provided research, it effectively suppresses the oncogenic effects driven by JMJD6. [] In RCC, high JMJD6 expression, often caused by aberrant p300 activity, promotes tumor progression. JMJD6 achieves this by assembling super-enhancers that activate the expression of several oncogenes, including VEGFA, β-catenin, and SRC. [] By inhibiting JMJD6, SKLB325 disrupts this oncogenic signaling cascade, thereby suppressing RCC progression.

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